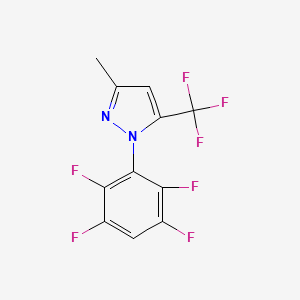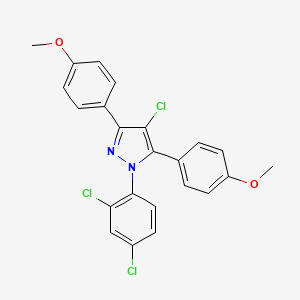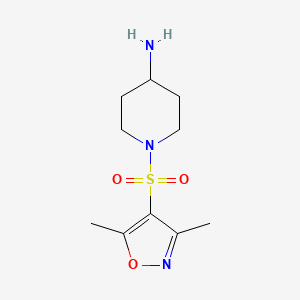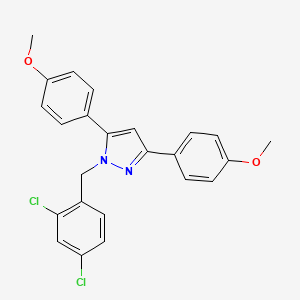
3-methyl-1-(2,3,5,6-tetrafluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methyl-1-(2,3,5,6-tetrafluorophenyl)-5-(trifluoromethyl)-1H-pyrazole” is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-methyl-1-(2,3,5,6-tetrafluorophenyl)-5-(trifluoromethyl)-1H-pyrazole” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the fluorinated phenyl group: This step involves the coupling of the pyrazole ring with a fluorinated benzene derivative, often using a palladium-catalyzed cross-coupling reaction.
Methylation and trifluoromethylation:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential for monitoring the synthesis and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
“3-methyl-1-(2,3,5,6-tetrafluorophenyl)-5-(trifluoromethyl)-1H-pyrazole” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly those with fluorinated aromatic rings.
Biology: As a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific biological pathways.
Industry: Applications in materials science, such as the development of advanced polymers or coatings with unique properties.
Mechanism of Action
The mechanism of action of “3-methyl-1-(2,3,5,6-tetrafluorophenyl)-5-(trifluoromethyl)-1H-pyrazole” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic and steric properties.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole: Lacks the tetrafluorophenyl group, which may result in different chemical and biological properties.
1-(2,3,5,6-tetrafluorophenyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole: Similar structure but with variations in the substitution pattern on the pyrazole ring.
3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole:
Uniqueness
The unique combination of a tetrafluorophenyl group and a trifluoromethyl group in “3-methyl-1-(2,3,5,6-tetrafluorophenyl)-5-(trifluoromethyl)-1H-pyrazole” imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications. The presence of multiple fluorine atoms can enhance stability, lipophilicity, and binding interactions, contributing to its potential as a versatile chemical entity.
Properties
Molecular Formula |
C11H5F7N2 |
|---|---|
Molecular Weight |
298.16 g/mol |
IUPAC Name |
3-methyl-1-(2,3,5,6-tetrafluorophenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H5F7N2/c1-4-2-7(11(16,17)18)20(19-4)10-8(14)5(12)3-6(13)9(10)15/h2-3H,1H3 |
InChI Key |
FRDNHWKEIZNGIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-3-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912936.png)
![N-(2,4-dimethylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912940.png)
![N-(2,4-dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912942.png)


![1-benzyl-6-cyclopropyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912958.png)

![[5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B10912968.png)


![N-(4-ethoxyphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912988.png)
![2,6-dibromo-4-[(E)-(2-{4-[(4-chlorophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B10912992.png)
![5-(3,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10913003.png)
![2-[4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B10913012.png)
